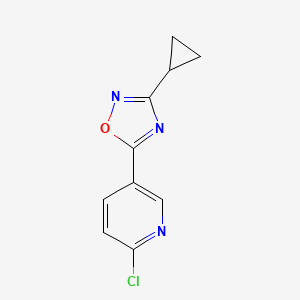![molecular formula C16H10N4O6 B11711899 (4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]-8-hydroxynaphthalen-1(4H)-one CAS No. 304883-59-8](/img/structure/B11711899.png)
(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]-8-hydroxynaphthalen-1(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-[2-(2,4-dinitrofenil)hidrazinilideno]-8-hidroxinaftalen-1(4H)-ona es un compuesto orgánico complejo conocido por su estructura química y propiedades únicas. Este compuesto se caracteriza por la presencia de un grupo hidrazinilideno unido a un anillo de naftaleno, que está adicionalmente sustituido con grupos hidroxilo y dinitrofenilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (4E)-4-[2-(2,4-dinitrofenil)hidrazinilideno]-8-hidroxinaftalen-1(4H)-ona normalmente implica la condensación de 2,4-dinitrofenilhidrazina con 8-hidroxi-1-naftaldehído en condiciones ácidas o básicas. La reacción generalmente se lleva a cabo en un disolvente como el etanol o el metanol, y el producto se purifica mediante recristalización o cromatografía.
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de disolventes de grado industrial y la aplicación de técnicas de purificación a gran escala, como la destilación o la cromatografía a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
(4E)-4-[2-(2,4-dinitrofenil)hidrazinilideno]-8-hidroxinaftalen-1(4H)-ona puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: Los grupos nitro se pueden reducir a aminas.
Sustitución: El grupo hidrazinilideno puede participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como el hidrógeno gaseoso con un catalizador de paladio o el borohidruro de sodio.
Sustitución: Nucleófilos como las aminas o los tioles en condiciones básicas.
Productos Principales
Oxidación: Formación de derivados de naftoquinona.
Reducción: Formación de derivados amino.
Sustitución: Formación de hidrazonas sustituidas.
Aplicaciones Científicas De Investigación
Química
En química, (4E)-4-[2-(2,4-dinitrofenil)hidrazinilideno]-8-hidroxinaftalen-1(4H)-ona se utiliza como reactivo para la detección y cuantificación de diversos analitos debido a sus propiedades cromógenas.
Biología
En la investigación biológica, este compuesto se estudia por su potencial como sonda fluorescente para detectar biomoléculas específicas o como precursor para sintetizar derivados biológicamente activos.
Medicina
En medicina, se exploran los derivados de este compuesto por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de colorantes, pigmentos y otros materiales debido a su color vibrante y estabilidad.
Mecanismo De Acción
El mecanismo de acción de (4E)-4-[2-(2,4-dinitrofenil)hidrazinilideno]-8-hidroxinaftalen-1(4H)-ona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo hidrazinilideno del compuesto puede formar enlaces covalentes con sitios nucleofílicos en las proteínas, lo que lleva a la inhibición o modulación de su actividad. Además, las propiedades cromógenas del compuesto le permiten actuar como molécula reportera en diversos ensayos bioquímicos.
Comparación Con Compuestos Similares
Compuestos Similares
- (2Z)-2-(1-etil-2-oxo-1,2-dihidro-3H-indol-3-ilideno)-5-[4-(2-furoiloxi)fenil]-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato
- Metil (2Z)-2-(1-etil-2-oxo-1,2-dihidro-3H-indol-3-ilideno)-5-[4-(2-furoiloxi)fenil]-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato
Singularidad
(4E)-4-[2-(2,4-dinitrofenil)hidrazinilideno]-8-hidroxinaftalen-1(4H)-ona destaca por su combinación única de grupos funcionales, que confieren una reactividad química y una actividad biológica distintivas.
Propiedades
Número CAS |
304883-59-8 |
|---|---|
Fórmula molecular |
C16H10N4O6 |
Peso molecular |
354.27 g/mol |
Nombre IUPAC |
4-[(2,4-dinitrophenyl)diazenyl]naphthalene-1,8-diol |
InChI |
InChI=1S/C16H10N4O6/c21-14-3-1-2-10-11(6-7-15(22)16(10)14)17-18-12-5-4-9(19(23)24)8-13(12)20(25)26/h1-8,21-22H |
Clave InChI |
IJBKBVSQMJIFJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2C(=C1)O)O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenamine, 4,4'-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B11711831.png)
![N-(2,2,2-trichloro-1-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711833.png)
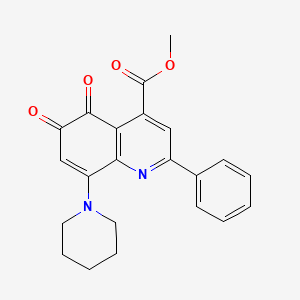
![5-Bromo-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]](/img/structure/B11711840.png)
![Diethyl {2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}phosphonate](/img/structure/B11711845.png)
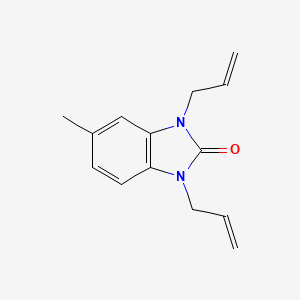
![5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-4-(4-methylpyridinium-1-yl)-1,3-thiazol-2-olate](/img/structure/B11711863.png)
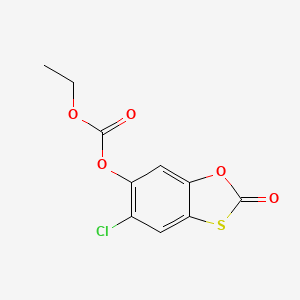
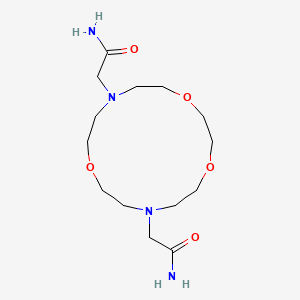

![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11711884.png)

